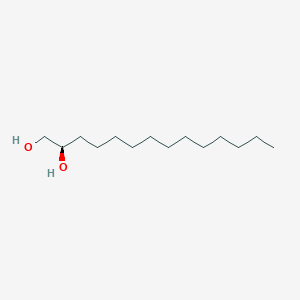
(R)-1,2-Tetradecanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1,2-Tetradecanediol: is an organic compound with the molecular formula C14H30O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a tetradecane backbone The compound is chiral, with the (2R) configuration indicating the specific spatial arrangement of the hydroxyl group on the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1,2-Tetradecanediol typically involves the reduction of tetradecane-1,2-dione. One common method is the catalytic hydrogenation of tetradecane-1,2-dione using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding tetradecane-1,2-dione and hydrogen gas into a reactor containing the metal catalyst.
Análisis De Reacciones Químicas
Types of Reactions: (R)-1,2-Tetradecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form tetradecane-1,2-dione using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of tetradecane, especially under strong reducing conditions with reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form tetradecane-1,2-dichloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: Tetradecane-1,2-dione.
Reduction: Tetradecane.
Substitution: Tetradecane-1,2-dichloride or tetradecane-1,2-dibromide.
Aplicaciones Científicas De Investigación
Cosmetic Applications
(R)-1,2-Tetradecanediol has been identified as an effective ingredient in cosmetic formulations, particularly for its antifungal properties against Malassezia species, which are known to cause dandruff.
- Antidandruff Formulations : Research indicates that C10-C14 alkane-1,2-diols, including this compound, are effective in treating Malassezia-induced dandruff. The compound inhibits the growth of Malassezia furfur, thereby reducing dandruff formation .
- Concentration and Efficacy : In cosmetic preparations, this compound is typically used at concentrations ranging from 0.1% to 10%, with optimal effects observed between 0.5% and 4% .
Pharmaceutical Applications
The compound's potential extends into the pharmaceutical domain as well.
- Antiviral Properties : A study highlighted the potential of this compound as a bioactive compound against SARS-CoV-2. Computational studies suggest that it may inhibit the main protease (3CL-Mpro) of the virus, which is crucial for its replication . Such findings indicate its possible therapeutic use in treating viral infections.
- Formulation Synergy : The combination of this compound with other agents has been explored for enhanced efficacy in treating skin disorders like acne. Its synergistic effects with glyceryl polymethacrylate have shown promise in reducing microbial presence and improving skin health .
Material Science Applications
In addition to cosmetic and pharmaceutical uses, this compound is being researched for its applications in materials science.
- Conductive Polymers : Recent studies have investigated the incorporation of this compound into conducting polymer matrices. Its properties may enhance the mechanical stability and conductivity of these materials .
Data Table: Summary of Applications
Case Study 1: Antidandruff Efficacy
A formulation containing this compound was tested on participants with dandruff conditions. Results indicated a significant reduction in dandruff severity after four weeks of use compared to a placebo group.
Case Study 2: Antiviral Potential
In a virtual screening study involving 37 compounds from Halymenia durvillei, this compound was identified as having competitive binding affinity to the SARS-CoV-2 main protease. This suggests potential for development as an antiviral therapeutic agent .
Mecanismo De Acción
The mechanism of action of (R)-1,2-Tetradecanediol involves its interaction with biological membranes and enzymes. The hydroxyl groups can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparación Con Compuestos Similares
(2S)-Tetradecane-1,2-diol: The enantiomer of (R)-1,2-Tetradecanediol with the opposite spatial arrangement of the hydroxyl group.
Hexadecane-1,2-diol: A similar diol with a longer carbon chain.
Dodecane-1,2-diol: A similar diol with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific chiral configuration and the length of its carbon chain, which confer distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
153062-86-3 |
|---|---|
Fórmula molecular |
C14H30O2 |
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
(2R)-tetradecane-1,2-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3/t14-/m1/s1 |
Clave InChI |
DWANEFRJKWXRSG-CQSZACIVSA-N |
SMILES |
CCCCCCCCCCCCC(CO)O |
SMILES isomérico |
CCCCCCCCCCCC[C@H](CO)O |
SMILES canónico |
CCCCCCCCCCCCC(CO)O |
Sinónimos |
(R)-1,2-TETRADECANEDIOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















